molecular formula C9H9N3O B1652228 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- CAS No. 141106-56-1

2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro-

Cat. No.: B1652228
CAS No.: 141106-56-1
M. Wt: 175.19
InChI Key: HBNFLGPICJTVPP-UHFFFAOYSA-N
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Description

The compound 2H-imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- is a heterocyclic organic molecule featuring a 2H-imidazol-2-one core substituted at position 4 with a 4-aminophenyl group. The imidazolone ring (C₃H₄N₂O) is a five-membered lactam structure with two nitrogen atoms, contributing to its polarity and hydrogen-bonding capabilities. The 4-aminophenyl substituent introduces an electron-donating aromatic group, which may enhance solubility and intermolecular interactions.

Properties

IUPAC Name

4-(4-aminophenyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNFLGPICJTVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40770098
Record name 4-(4-Aminophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40770098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141106-56-1
Record name 4-(4-Aminophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40770098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diamide Intermediate Cyclization

A foundational method involves the condensation of α-amino amides with carboxylic acid derivatives to form diamides, which undergo base-induced cyclization. Gillman et al. demonstrated this approach using polymer-supported carbodiimide reagents to couple α-amino amides with acids, yielding diamides that cyclize in ethanol with sodium hydroxide. While steric hindrance limits yields to 10–50%, this method remains versatile for introducing aryl and alkyl substituents at the imidazolone’s 4-position. For 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one, the diamide precursor derives from 4-aminobenzoic acid derivatives, followed by intramolecular dehydration.

Acid-Mediated Cyclization of Ureidoindoles

Quinoline-2,4-diones and 3-ureidoindoles serve as precursors in concentrated hydrochloric acid. For example, 3-aryl-3-ureidoquinoline-2,4-diones reflux in HCl to yield 5-aryl-4-(2-aminophenyl)imidazol-2-ones through a proposed mechanism involving nitrenium ion intermediates. This method is notable for its tolerance of electron-withdrawing substituents on the aryl group, though reaction times exceeding 12 hours are typical. Yields range from 45% to 68%, with purity dependent on recrystallization solvents.

Hydrogenation of Nitro Precursors

Catalytic Hydrogenation of 4-(4-Nitrophenyl) Derivatives

Industrial-scale synthesis often begins with 4-(4-nitrophenyl)-3-morpholinone, which undergoes hydrogenation using palladium on activated carbon (5% Pd/C) in ethanol under 5 bar H₂ at 80°C. This method, patented by Bayer AG, achieves 70% yield with high purity after recrystallization from ethanol-water mixtures. The nitro-to-amine reduction is highly selective, avoiding over-reduction or ring-opening side reactions.

Table 1: Optimization of Hydrogenation Conditions

Parameter Optimal Value Effect on Yield/Purity
Catalyst Loading 5% Pd/C Maximizes H₂ activation
Solvent Ethanol Enhances substrate solubility
Temperature 80°C Balances reaction rate and safety
Pressure 5 bar H₂ Prevents catalyst deactivation

Alternative Reducing Agents

While catalytic hydrogenation dominates, stoichiometric reductions using Fe/HCl or Na₂S₂O₄ have been explored. These methods suffer from lower yields (30–45%) and necessitate rigorous purification to remove metal residues, limiting their industrial applicability.

Heterocyclic Rearrangements

Aza-Wittig Reactions

The aza-Wittig reaction between iminophosphoranes and carbonyl compounds provides access to imidazol-4-ones. For 4-(4-aminophenyl) derivatives, this method requires pre-functionalized iminophosphoranes bearing protected aminophenyl groups. Deprotection with trifluoroacetic acid yields the target compound, though scalability is hindered by phosphine oxide byproducts.

Domino Synthesis via Amidines

Fathalla et al. (2020) reported a one-pot domino synthesis involving benzimidoyl chlorides and amino esters. While initially applied to imidazoquinazolinones, this method adapts to 4-(4-aminophenyl)imidazol-2-ones by selecting aryl-substituted benzimidoyl chlorides. The reaction proceeds via sequential nucleophilic attack, cyclization, and aromatization, achieving yields up to 86%.

Orthoester Condensation

Brunken and Bach’s classical method condenses orthoesters with α-amino amides to form α-imino amides, which cyclize to imidazol-4-ones. For 4-(4-aminophenyl) derivatives, methyl orthoformate reacts with 4-aminophenylglycine amide in refluxing toluene, yielding the product in 55% yield after silica gel chromatography. This method is less favored industrially due to harsh conditions and moderate efficiency.

Comparative Analysis of Methods

Table 2: Method Comparison for 4-(4-Aminophenyl)-1,3-Dihydro-2H-Imidazol-2-One Synthesis

Method Yield (%) Purity (%) Scalability Key Advantage
Catalytic Hydrogenation 70 >99 High Short reaction time
Acid Cyclization 68 95 Moderate Modular substituent control
Domino Synthesis 86 98 Low One-pot protocol
Orthoester Condensation 55 90 Low No catalyst required

Hydrogenation excels in scalability and purity, while domino syntheses offer superior yields for research-scale applications. Acid-mediated cyclization remains preferred for introducing diverse substituents, critical in structure-activity relationship studies.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit anticancer properties. The structure of 2H-Imidazol-2-one derivatives allows for interactions with biological targets involved in cancer proliferation. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity against various pathogens. The presence of the amino group in 4-(4-aminophenyl) enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains of bacteria . This property is crucial in developing new antibiotics amidst rising antibiotic resistance.

3. Antioxidant Effects
The antioxidant potential of imidazole compounds has been well-documented. 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- may scavenge free radicals, thereby protecting cells from oxidative stress and related diseases such as cardiovascular diseases and neurodegenerative disorders .

Materials Science Applications

1. Polymer Chemistry
The unique chemical structure of 2H-Imidazol-2-one allows it to be used as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

2. Catalysts in Organic Synthesis
Imidazole-based compounds often serve as catalysts in various organic reactions due to their ability to stabilize transition states. The application of 2H-Imidazol-2-one as a catalyst can facilitate reactions such as alkylation and acylation, improving yields and reaction times .

Chemical Intermediate

1. Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure can be modified to produce derivatives that may have enhanced biological activity or specificity towards certain biological targets .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Antimicrobial PropertiesShowed efficacy against multiple drug-resistant bacterial strains.
Antioxidant EffectsExhibited strong free radical scavenging activity compared to standard antioxidants.
Polymer ChemistryImproved mechanical properties when incorporated into polymer blends.
CatalysisEnhanced reaction rates in organic synthesis compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The aminophenyl group can also interact with various receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Effects on Electronic and Physicochemical Properties
Substituent Type and Position

Electron-Donating vs. This contrasts with halogenated derivatives like 1-(3-bromophenyl)-5-(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one (), where bromine and chlorine act as electron-withdrawing groups, reducing electron density and increasing lipophilicity . Acyl-Substituted Derivatives: Compounds such as 4-[4-(methylthio)benzoyl]-5-propyl-1,3-dihydro-2H-imidazol-2-one () feature electron-withdrawing acyl groups, which reduce solubility compared to the amino-substituted target compound .

Substituent Position The para position of the amino group in the target compound is critical for resonance stabilization. In benzothiazole analogs (), replacing the para-aminophenyl group with a meta-isomer (3-aminophenyl) altered the structure-activity relationship, suggesting positional sensitivity in biological interactions .

Molecular Weight and Lipophilicity
Compound (CAS No.) Substituents Molecular Weight Key Properties
Target Compound 4-(4-Aminophenyl) ~177.2 (inferred) High polarity, moderate solubility
1-(3-Bromophenyl)-5-(3-chlorophenyl)-... (877392-57-9) Halogenated aryl groups 349.61 High lipophilicity, electron-deficient
Catramilast (183659-72-5) Methoxy/cyclopropylmethoxy-phenyl 302.37 Moderate lipophilicity, bulky substituents
4-Acetyl-5-methyl-... () Acetyl, methyl Not provided Reduced hydrogen bonding, increased steric hindrance

Biological Activity

2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- is a compound with significant potential in various biological applications. This article explores its biological activities, including antioxidant, antibacterial, and antifungal properties, based on diverse research findings.

Chemical Formula: C10H11N3O
Molecular Weight: 189.22 g/mol
IUPAC Name: 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one
Appearance: Powder
Storage Temperature: 4 °C

Antioxidant Activity

Research indicates that derivatives of imidazole compounds exhibit notable antioxidant properties. A study conducted on imidazole-derived phenolic compounds demonstrated their effectiveness in combating oxidative stress through various mechanisms:

  • Antioxidant Capacity (AOC) : The synthesized compounds showed enhanced AOC compared to their unsubstituted counterparts. For instance, the conjugation of polyphenolic subunits with imidazole fragments significantly increased their antiradical capacity (ARC) from 2.26 to 5.16 (10^4 mol-eq/L) .

Table 1: Antioxidant Capacity of Imidazole Derivatives

CompoundAOC (mol-eq/L)ARC (mol-eq/L)
Unsubstituted2.26-
Conjugated5.16-

The study identified that the presence of electron-withdrawing groups, such as nitro groups, enhances the antioxidant properties of these compounds .

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has been extensively studied. A review of synthesized monomeric alkaloids revealed that several compounds exhibited moderate to good antibacterial and antifungal activity against various strains.

Table 2: Antimicrobial Activity of Imidazole Compounds

PathogenMIC Value (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

  • Antioxidant Mechanism Study : A comprehensive study on the redox transformations of synthesized imidazole derivatives indicated that the conjugation effect complicates electron transfer processes but enhances antioxidant activity through hydrogen transfer mechanisms .
  • Antibacterial Study : In a pharmacological evaluation, a series of imidazole derivatives were tested for their ability to block dopamine D2 receptors, showing promising results comparable to known antipsychotic agents . This suggests potential applications in neuropharmacology.

Q & A

Q. What established synthesis routes are available for 4-(4-aminophenyl)-substituted imidazol-2-ones, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors. For example, multi-step protocols may use 4-aminophenyl precursors reacted with urea derivatives under acidic or basic conditions. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., acetic acid or p-TsOH). Yield optimization can be achieved via factorial design experiments, systematically varying parameters like molar ratios and reaction time . Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and imidazolone NH/amine signals (δ 8.5–10 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and confirms substituent positions .
  • X-ray crystallography : Single-crystal analysis provides bond lengths/angles, validating the planar imidazolone ring and para-substituted aminophenyl group. Data collection requires slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO) .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) confirm core functional groups .

Q. What solvent systems and storage conditions enhance the stability of this compound?

Methodological Answer: Stability is influenced by solvent polarity and pH. Aprotic solvents (e.g., DMSO, DMF) minimize hydrolysis of the imidazolone ring. Acidic conditions (pH < 5) protonate the amine group, reducing oxidative degradation. For long-term storage, lyophilization under inert gas (N₂/Ar) at -20°C in amber vials is recommended. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and bioactivity of 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM models) refine reactivity in biological matrices .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with angiotensin II receptors) using software like GROMACS. Analyze binding free energy (MM-PBSA) and hydrogen-bonding interactions .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives for in vitro testing .

Q. What experimental strategies optimize reaction conditions for synthesizing bioactive derivatives?

Methodological Answer:

  • Design of Experiments (DoE) : Use a fractional factorial design to screen variables (catalyst loading, temperature, solvent). Response surface methodology (RSM) identifies optimal conditions for yield and purity .
  • High-Throughput Screening (HTS) : Parallel synthesis in microtiter plates with automated LC-MS analysis accelerates derivative library generation .
  • Bioactivity-Guided Fractionation : Combine synthesis with in vitro assays (e.g., enzyme inhibition) to iteratively refine substituent selection (e.g., electron-withdrawing groups for enhanced activity) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to account for variability in assay conditions (e.g., cell lines, incubation times) .
  • Mechanistic Studies : Use knock-out models (CRISPR/Cas9) or isotopic labeling to isolate the compound’s primary molecular target vs. off-target effects .
  • Theoretical Reconciliation : Cross-validate experimental results with computational predictions (e.g., docking scores vs. IC₅₀ values) to identify outliers requiring re-evaluation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro-
Reactant of Route 2
Reactant of Route 2
2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.